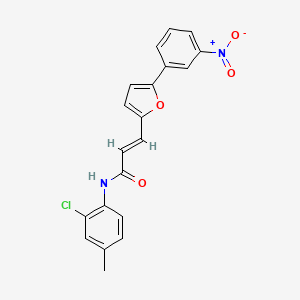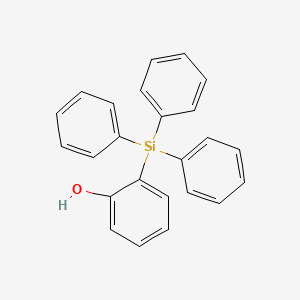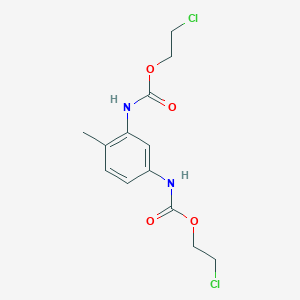
Dodecylphenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecylphenylsilane: is an organosilicon compound with the chemical formula C18H32Si . It consists of a phenyl group attached to a silicon atom, which is further bonded to a dodecyl group. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dodecylphenylsilane can be synthesized through the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction typically involves the use of a platinum catalyst under mild conditions. The general reaction can be represented as follows:
C6H5SiH3+C12H24→C6H5Si(C12H25)H2
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydrosilylation process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Dodecylphenylsilane can undergo oxidation reactions to form silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced using hydride donors such as lithium aluminum hydride to form silanes with lower oxidation states.
Substitution: this compound can participate in substitution reactions where the phenyl or dodecyl groups are replaced by other functional groups. This is often achieved using halogenating agents or organometallic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, mild temperatures.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Halogenating agents, organometallic reagents, varying temperatures.
Major Products:
Oxidation: Silanols, siloxanes.
Reduction: Lower oxidation state silanes.
Substitution: Functionalized silanes with different organic groups.
Aplicaciones Científicas De Investigación
Chemistry: Dodecylphenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of silicon-based polymers and materials with unique properties.
Biology: In biological research, this compound is utilized in the modification of surfaces to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules.
Medicine: The compound is explored for its use in medical devices and implants, where its biocompatibility and stability are advantageous. It is also studied for its potential in targeted drug delivery and imaging applications.
Industry: this compound finds applications in the coatings industry, where it is used to improve the adhesion and durability of paints and coatings. It is also employed in the production of specialty chemicals and materials with enhanced performance characteristics .
Mecanismo De Acción
The mechanism of action of dodecylphenylsilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This dual reactivity is due to the presence of the silicon atom, which can interact with a wide range of functional groups. The phenyl and dodecyl groups provide hydrophobic and hydrophilic properties, respectively, allowing the compound to interact with diverse environments. The molecular targets and pathways involved include surface modification, adhesion promotion, and stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Phenylsilane: Similar structure but lacks the dodecyl group, making it less hydrophobic.
Diphenylsilane: Contains two phenyl groups, offering different reactivity and properties.
Dodecyltriethoxysilane: Contains ethoxy groups instead of a phenyl group, leading to different applications in surface modification.
Uniqueness: Dodecylphenylsilane is unique due to its combination of a phenyl group and a dodecyl group attached to the silicon atom. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
18510-28-6 |
|---|---|
Fórmula molecular |
C18H32Si |
Peso molecular |
276.5 g/mol |
Nombre IUPAC |
dodecyl(phenyl)silane |
InChI |
InChI=1S/C18H32Si/c1-2-3-4-5-6-7-8-9-10-14-17-19-18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17,19H2,1H3 |
Clave InChI |
FLEGMUFXIMQKRS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[SiH2]C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Furan-2-ylmethyl-3-[6-(3-furan-2-ylmethyl-ureido)-hexyl]-urea](/img/structure/B11951365.png)

![Tetracyclo[5.3.0.02,6.03,10]decane](/img/structure/B11951376.png)

![1-(4-Butylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951391.png)



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)
